1-Propyl-3-(4-pyridin-3-yl-benzyl)-piperazin-2-one dihydrochloride
Overview
Description
1-Propyl-3-(4-pyridin-3-yl-benzyl)-piperazin-2-one dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propyl-3-(4-pyridin-3-yl-benzyl)-piperazin-2-one dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine core, followed by the introduction of the propyl group and the pyridin-3-yl-benzyl moiety. Common reagents used in these reactions include alkyl halides, pyridine derivatives, and various catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-Propyl-3-(4-pyridin-3-yl-benzyl)-piperazin-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-Propyl-3-(4-pyridin-3-yl-benzyl)-piperazin-2-one dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-Propyl-3-(4-pyridin-2-yl-benzyl)-piperazin-2-one
- 1-Propyl-3-(4-pyridin-4-yl-benzyl)-piperazin-2-one
- 1-Propyl-3-(4-pyridin-3-yl-phenyl)-piperazin-2-one
Uniqueness
1-Propyl-3-(4-pyridin-3-yl-benzyl)-piperazin-2-one dihydrochloride is unique due to its specific substitution pattern on the piperazine ring and the presence of the pyridin-3-yl-benzyl group. This structural uniqueness may confer distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
1-propyl-3-[(4-pyridin-3-ylphenyl)methyl]piperazin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O.2ClH/c1-2-11-22-12-10-21-18(19(22)23)13-15-5-7-16(8-6-15)17-4-3-9-20-14-17;;/h3-9,14,18,21H,2,10-13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOBVGLAOPPYFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC(C1=O)CC2=CC=C(C=C2)C3=CN=CC=C3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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